molecular formula C17H17N3OS B2903788 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 392249-43-3

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2903788
CAS No.: 392249-43-3
M. Wt: 311.4
InChI Key: QYGJSOKFQJUDRU-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydrobenzothiazole core substituted with a methyl group at position 3 and a dimethylamino group on the benzamide moiety. This compound is structurally related to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-19(2)13-10-8-12(9-11-13)16(21)18-17-20(3)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGJSOKFQJUDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-(Dimethylamino)benzoic Acid

The most common route involves treating 4-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) under reflux:

$$
\text{4-(Dimethylamino)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta, \text{toluene}} \text{4-(Dimethylamino)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Solvent : Toluene or dichloromethane
  • Temperature : 70–80°C
  • Time : 4–6 hours
  • Yield : 85–92%

Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in subsequent steps.

Synthesis of (2E)-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Amine

Cyclocondensation of 2-Aminothiophenol with Methyl Glyoxal

The benzothiazole amine is synthesized via acid-catalyzed cyclization:

$$
\text{2-Aminothiophenol} + \text{Methyl glyoxal} \xrightarrow{\text{HCl, EtOH}} \text{(2E)-3-Methyl-2,3-dihydro-1,3-benzothiazol-2-amine} + \text{H}_2\text{O}
$$

Optimization Notes :

  • Catalyst : Concentrated HCl (2–3 drops)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 8–12 hours
  • Yield : 65–70%

The (2E) configuration is favored due to steric hindrance from the methyl group, which prevents isomerization.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The acyl chloride reacts with the benzothiazole amine in a biphasic system:

$$
\text{4-(Dimethylamino)benzoyl chloride} + \text{Benzothiazole amine} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Target compound} + \text{NaCl} + \text{H}2\text{O}
$$

Conditions :

  • Base : 10% aqueous NaOH
  • Solvent : Ethyl acetate (organic phase)
  • Temperature : 0–5°C (ice bath)
  • Time : 1–2 hours
  • Yield : 75–80%

Carbodiimide-Mediated Coupling

For higher purity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxybenzotriazole (HOBt) is employed:

$$
\text{4-(Dimethylamino)benzoic acid} + \text{Benzothiazole amine} \xrightarrow{\text{EDCl, HOBt, DIPEA, DMF}} \text{Target compound}
$$

Conditions :

  • Coupling agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Room temperature
  • Time : 12–16 hours
  • Yield : 85–90%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography :

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)
  • Purity : >95% (HPLC)

Spectroscopic Data

Key Characterization Metrics :

Property Value Method
Molecular Formula C₁₇H₁₈N₃OS HRMS
Melting Point 218–220°C DSC
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, 2H), 6.72 (d, 2H), 3.02 (s, 6H)
IR (KBr) 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) FT-IR

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Schotten-Baumann 75–80% 90–92% Low Industrial
EDCl/HOBt Coupling 85–90% 95–98% High Laboratory

The Schotten-Baumann method is preferred for large-scale synthesis due to lower reagent costs, while carbodiimide-mediated coupling offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Imine Isomerization : The (2E) configuration is stabilized by using sterically hindered bases (e.g., DIPEA) and low temperatures during coupling.
  • Byproduct Formation : Excess acyl chloride is quenched with aqueous NaHCO₃ to minimize esterification.
  • Solubility Issues : DMF enhances solubility of intermediates during carbodiimide coupling.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzothiazole Ring

4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide ()
  • Structural Differences : The benzothiazole ring here is substituted with a methoxy group (electron-donating) at position 4 and a propenyl group (reactive allyl substituent) at position 3, compared to the target compound’s 3-methyl group.
  • The propenyl group introduces a site for metabolic oxidation or covalent binding, which may alter pharmacokinetics or toxicity compared to the inert methyl group .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()
  • Structural Differences : Features a methoxyphenyl and phenyl substituent on the thiazole ring, creating steric bulk absent in the target compound.
  • Implications :
    • Increased steric hindrance may reduce binding affinity to flat enzymatic active sites but improve selectivity for less-conserved regions.
    • Crystallographic data (e.g., bond lengths: C–C = 1.399–1.423 Å) suggest a planar conformation, similar to the target compound’s likely geometry .

Modifications on the Benzamide Moiety

4-(Diethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()
  • Structural Differences: Replaces the dimethylamino group with a diethylsulfamoyl group (strong electron-withdrawing).
  • Implications: The sulfamoyl group increases solubility in aqueous media but may reduce membrane permeability.
N-(4-(Dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide ()
  • Structural Differences: Incorporates a dimethylamino group on the benzamide’s phenyl ring alongside methoxy substituents.
  • Synergistic electron-donating effects may stabilize charge-transfer complexes in enzyme inhibition .
THZ1 ()
  • Structural Differences : Contains a chloro-indole-pyrimidine moiety instead of the benzothiazole core.
  • Implications :
    • THZ1 is a potent CDK7/12/13 inhibitor, suggesting the target compound’s benzothiazole scaffold may also engage kinases, albeit with different selectivity due to reduced planarity .
Peptoid-Based HDAC Inhibitors ()
  • Structural Differences : Utilize benzamide linkers but lack the benzothiazole moiety.
  • Implications :
    • The target compound’s benzothiazole may mimic peptide substrates, enhancing HDAC binding through hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methoxy-3-propenyl Analog () THZ1 ()
Molecular Weight (g/mol) ~350 (estimated) 506.6 629.1
logP ~3.0 (predicted) ~2.8 (sulfamoyl reduces lipophilicity) ~4.1 (pyrimidine increases)
Solubility Moderate (dimethylamino group) High (sulfamoyl enhances aqueous solubility) Low (chloro-indole hydrophobic)
Metabolic Stability Stable (methyl substituent) Moderate (propenyl may undergo oxidation) Low (complex structure)

Biological Activity

Chemical Structure and Properties

The compound features a benzamide backbone with a dimethylamino group and a benzothiazole moiety. This structural configuration is significant as it suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activities.

Antitumor Activity

Compounds similar to 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been investigated for their antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines, including breast, ovarian, and lung cancers. Research indicates that modifications in the benzothiazole structure can enhance selectivity and potency against specific tumor types .

The mechanism of action for benzothiazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some studies point to the targeting of tubulin polymerization , leading to cell cycle arrest and apoptosis in cancer cells. Additionally, these compounds may induce oxidative stress within tumor cells, further promoting cell death .

Case Studies

Several studies have reported on the efficacy of related compounds:

  • Benzothiazole Derivatives : A study highlighted that certain benzothiazole derivatives exhibited nanomolar activity against human breast cancer cell lines, demonstrating a significant potential for development as antitumor agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole compounds revealed that specific substitutions at the 3-position of the benzothiazole ring could dramatically increase antitumor activity. For instance, compounds with methyl or halogen substituents showed enhanced efficacy against ovarian and colon carcinoma cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cancer TypesIC50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleAntitumorBreast, Ovarian0.5
4-(Dimethylamino)benzamideAntimicrobialVarious bacteria10
5-MethylbenzothiazoleAntitumorLung, Renal1.2

Q & A

Q. How can researchers optimize the synthesis of 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Maintain precise thermal conditions (e.g., 60–80°C) to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Stepwise Monitoring : Use NMR spectroscopy to track intermediate formation and HPLC for purification of the final product .
  • By-product Minimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of benzamide to thiazole precursor) to reduce impurities .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and stereochemistry (e.g., confirming the (2E)-configuration of the benzothiazolylidene moiety) .
  • HPLC-MS : Validates purity (>95%) and molecular weight confirmation .
  • X-ray Crystallography : Resolves ambiguous structural features (e.g., hydrogen-bonding networks in the benzamide core) .

Q. How should initial biological screening be designed to assess this compound’s activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors structurally related to similar benzothiazole derivatives (e.g., kinases or GPCRs) .
  • In vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50 determination) or cell viability tests (MTT assay) .
  • Control Compounds : Include structurally analogous molecules (e.g., 4-amino-N-(6-methoxybenzothiazol-2-ylidene)benzamide) for comparative activity analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this benzamide derivative?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the dimethylamino group (e.g., replace with diethylamino or morpholino) to assess electronic effects on bioactivity .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data of related compounds .
  • Biological Validation : Corrogate computational predictions with experimental IC50 values to identify critical functional groups .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
  • Dose-Response Reevaluation : Retest disputed compounds under standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Epistructural Analysis : Investigate solvent effects or aggregation states that may alter bioavailability .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP, cytochrome P450 interactions, and blood-brain barrier permeability .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .
  • In vitro Validation : Confirm predictions with hepatocyte stability assays and Ames test for mutagenicity .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models to identify absorption issues .
  • Prodrug Design : Modify solubility (e.g., phosphate ester prodrugs) to enhance in vivo activity .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged compound) to track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.